molecular formula C17H17ClN2O2 B2441710 N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803567-51-2

N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No. B2441710
CAS RN: 1803567-51-2
M. Wt: 316.79
InChI Key: MYILXZATVAVXLJ-UHFFFAOYSA-N
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Description

“N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide” is a chemical compound. It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include C–C bond cleavage promoted by I2 and TBHP . Another reaction involves a one-pot tandem cyclization/bromination when only TBHP is added .

Scientific Research Applications

Herbicidal Activity

N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is representative of a group of benzamides exhibiting herbicidal activity on annual and perennial grasses, demonstrating potential utility in forage legumes, certain turf grasses, and cultivated crops. This underscores its significance in agricultural applications for controlling unwanted vegetation while potentially preserving crop health (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Synthesis Methodologies

Research has developed simple methods for synthesizing related compounds, demonstrating the versatility of this compound and its analogs in chemical synthesis. These methodologies facilitate the creation of a range of products with potential applications in medicinal chemistry and material science (K. Kobayashi, Daisuke Iitsuka, S. Fukamachi, H. Konishi, 2009).

Polymerization Processes

The compound has been explored in the context of atom transfer radical polymerization, catalyzed by copper chloride complexed with new ligands. This research highlights its role in producing polymers with precise molecular weights and low polydispersity, essential for the development of advanced materials with specific mechanical and chemical properties (Shijie Ding, M. Radosz, Youqing Shen, 2004).

Neuroprotective Agents

N-[3-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, a compound with a similar structure, has shown multifunctional neuroprotective properties, including selective inhibition of butyrylcholinesterase and protection against neuronal damage from free radicals. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's (Gema C González-Muñoz, Mariana P Arce, et al., 2011).

Environmental Studies

Investigations into environmental exposure to organophosphorus and pyrethroid pesticides in children have utilized analytical methods that can also apply to compounds like this compound. This research is crucial for understanding the extent of pesticide exposure in populations and informing public health policies (Kateryna Babina, M. Dollard, L. Pilotto, J. Edwards, 2012).

Mechanism of Action

While the mechanism of action for “N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide” is not explicitly mentioned in the sources, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-17(2,3)16(22)20-15-13(8-5-9-19-15)14(21)11-6-4-7-12(18)10-11/h4-10H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYILXZATVAVXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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